2-(2,4-dichlorophenoxy)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a 2-(methylsulfonyl)phenyl group at position 5 and a 2-(2,4-dichlorophenoxy)acetamide moiety at position 2. The compound was identified in a study of endophytic fungal metabolites, though its specific biological activities remain unreported in the provided evidence .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O5S/c1-28(24,25)14-5-3-2-4-11(14)16-21-22-17(27-16)20-15(23)9-26-13-7-6-10(18)8-12(13)19/h2-8H,9H2,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZSORSGQCJOCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d), act as synthetic auxins (plant hormones) and are used in plant cell culture media. They are also widely used as herbicides.
Mode of Action
Compounds with similar structures, such as 2,4-d, are known to cause uncontrolled and unsustainable growth in plants, leading to stem curling, leaf wilting, and eventually plant death.
Biochemical Pathways
Similar compounds like 2,4-d are known to affect plant growth and development.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The target compound’s direct N-linkage between the oxadiazole and acetamide distinguishes it from analogs with thioether (-S-) bridges (e.g., 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-aryl acetamides). This difference impacts electronic properties and bioavailability:
- Thioether-linked analogs : Exhibit enhanced flexibility and sulfur-mediated interactions with biological targets.
- Direct N-linked analogs : Likely exhibit higher metabolic stability due to reduced susceptibility to oxidative cleavage.
Substituent Effects on Bioactivity
Table 1: Key Analogs and Reported Activities
Key Observations:
Electron-Withdrawing Groups : The methylsulfonyl group in the target compound may enhance binding to polar enzyme active sites, similar to sulfonamide-based inhibitors (e.g., SIRT2 inhibitors with arylthio groups) .
Benzofuran/Oxadiazole Hybrids : Benzofuran-substituted oxadiazoles (e.g., ) demonstrate antimicrobial and enzyme inhibitory effects, highlighting the role of fused aromatic systems in bioactivity.
Comparative Physicochemical Data
Table 2: Predicted Properties vs. Analogs
Preparation Methods
Hydrazide Intermediate Formation
The synthesis begins with the preparation of 2-(methylsulfonyl)benzohydrazide. A mixture of 2-(methylsulfonyl)benzoic acid (1.0 eq) and thionyl chloride (2.5 eq) is refluxed in anhydrous dichloromethane (DCM) for 4 hours to form the acyl chloride. Subsequent addition of hydrazine hydrate (1.2 eq) in tetrahydrofuran (THF) at 0–5°C yields the hydrazide intermediate.
Cyclization to 1,3,4-Oxadiazole
The hydrazide undergoes cyclization using carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol under reflux for 6 hours. This step forms the 1,3,4-oxadiazole ring, with the methylsulfonyl group remaining intact. The product is purified via recrystallization from methanol, achieving a 75–80% yield.
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Reagents | CS₂, KOH | |
| Solvent | Ethanol | |
| Temperature | Reflux (78°C) | |
| Yield | 75–80% |
Preparation of 2-(2,4-Dichlorophenoxy)Acetic Acid
Nucleophilic Substitution
2,4-Dichlorophenol (1.0 eq) reacts with chloroacetic acid (1.2 eq) in aqueous sodium hydroxide (NaOH) at 80°C for 3 hours. The reaction proceeds via nucleophilic aromatic substitution, forming 2-(2,4-dichlorophenoxy)acetic acid. Acidification with HCl precipitates the product, which is filtered and dried (85–90% yield).
Key Reaction Metrics
| Parameter | Value | Source |
|---|---|---|
| Base | NaOH (2.0 eq) | |
| Temperature | 80°C | |
| Yield | 85–90% |
Coupling of Intermediates to Form the Target Compound
Activation of Carboxylic Acid
The carboxylic acid group of 2-(2,4-dichlorophenoxy)acetic acid is activated using HATU (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) in DCM at 0°C for 30 minutes. This generates the reactive O-acylisourea intermediate.
Amide Bond Formation
The activated acid is coupled with 5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-amine (1.0 eq) in DCM at room temperature for 12 hours. The reaction is quenched with saturated NH₄Cl, and the product is extracted with ethyl acetate. Column chromatography (silica gel, hexane/ethyl acetate 3:1) yields the final compound (70–75%).
Optimized Coupling Conditions
| Parameter | Value | Source |
|---|---|---|
| Coupling Agent | HATU | |
| Base | DIPEA | |
| Solvent | DCM | |
| Yield | 70–75% |
Alternative Synthetic Routes and Catalytic Methods
Fe₃O4-Catalyzed Amidation
A modified approach employs Fe₃O4 nanoparticles (10 mol%) and DABCO (10 mol%) in acetonitrile at 85°C for 48 hours. This method avoids traditional coupling agents, offering an eco-friendly alternative with comparable yields (68–72%).
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 minutes) accelerates the cyclization of the hydrazide intermediate, reducing reaction time by 75% while maintaining a 78% yield.
Characterization and Analytical Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Methods
Challenges and Troubleshooting
Byproduct Formation
Competitive esterification or over-oxidation may occur during the coupling step. Adding molecular sieves (4Å) suppresses moisture, improving amide selectivity.
Purification Difficulties
The polar nature of the sulfonyl group complicates column chromatography. Gradient elution (hexane → ethyl acetate) enhances resolution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
